N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide
Description
N-methoxy-N-methyl-2-(5,8-dioxaspiro[34]octan-2-yl)acetamide is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a spiro[34]octane ring system, which includes two oxygen atoms, and an acetamide group
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(5,8-dioxaspiro[3.4]octan-2-yl)-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C10H17NO4/c1-11(13-2)9(12)5-8-6-10(7-8)14-3-4-15-10/h8H,3-7H2,1-2H3 |
InChI Key |
UAEOIZNXTJNMMA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC1CC2(C1)OCCO2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide typically involves the reaction of a spirocyclic ketone with N-methoxy-N-methylacetamide under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the N-methoxy-N-methylacetamide, followed by nucleophilic addition to the spirocyclic ketone. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-methoxy-N-methylacetamide: A simpler analog without the spirocyclic structure.
N-methoxy-N-methyl-2,2,2-trifluoroacetamide: Contains a trifluoromethyl group instead of the spirocyclic ring.
N-methoxy-N-methylbenzamide: Features a benzene ring instead of the spirocyclic structure.
Uniqueness
N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets that are not possible with simpler analogs. Additionally, the presence of the spiro[3.4]octane ring system can enhance the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
